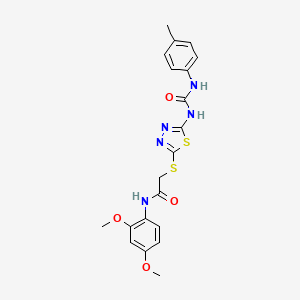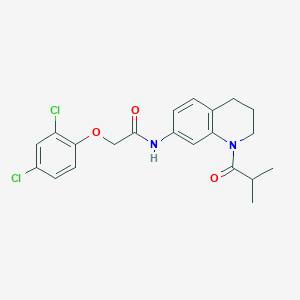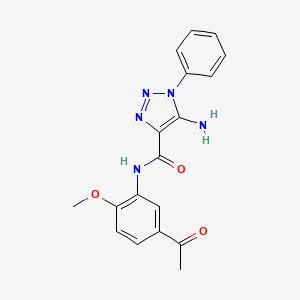
5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C11H11Cl2NOS and its molecular weight is 276.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
The compound 5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole has been utilized in various synthetic pathways for creating structurally novel series of compounds with potential pharmaceutical applications. For instance, it has been involved in the synthesis of selective serotonin-3 receptor antagonists. These compounds have shown significant potential due to their ability to penetrate the central nervous system effectively, making them useful pharmacological tools for both in vitro and in vivo studies (Rosen et al., 1990).
Chemical Synthesis and Reactivity
The compound has also been a part of studies focusing on the synthesis of heterocycles from various starting materials, indicating its versatility in chemical synthesis. For instance, it's involved in reactions leading to the formation of chlormethyl-substituted heterocycles, showcasing its reactivity and utility in building complex molecular structures (Janietz et al., 1988).
Material Science and Other Applications
Beyond its pharmaceutical applications, this compound has been part of research in material science, particularly in the synthesis of organic materials with specific optical properties. For instance, its derivatives have been used in the fabrication of white organic light emitting diodes (WOLEDs), demonstrating its utility in the development of advanced materials and technologies (Zhang et al., 2016).
Properties
IUPAC Name |
5-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-14-9-4-2-3-8(5-9)11-13-7-10(6-12)15-11/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIGIMZHVFNBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(S2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methoxyphenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2563414.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2563417.png)

![7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2563423.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]acetate](/img/structure/B2563424.png)
![1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563425.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B2563426.png)
![5-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methoxybenzamide](/img/structure/B2563427.png)


![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2563433.png)
![2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride](/img/structure/B2563434.png)
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2563437.png)
